(4-Bromophenylsulfanyl)pyruvate

描述

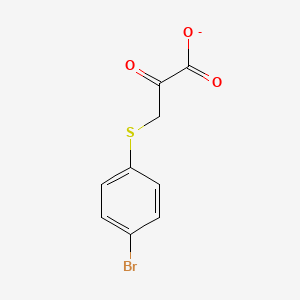

(4-Bromophenylsulfanyl)pyruvate is an organosulfur compound derived from pyruvate, featuring a 4-bromophenylsulfanyl substituent. Its molecular formula is C₉H₇BrO₃S, with a monoisotopic mass of 273.93 Da and an InChIKey identifier QJDFZNIKGFGPCR-UHFFFAOYSA-N . Structurally, it combines the α-keto acid backbone of pyruvate with a brominated aromatic thioether group, which may confer unique reactivity and biological properties.

属性

分子式 |

C9H6BrO3S- |

|---|---|

分子量 |

274.11 g/mol |

IUPAC 名称 |

3-(4-bromophenyl)sulfanyl-2-oxopropanoate |

InChI |

InChI=1S/C9H7BrO3S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1 |

InChI 键 |

QJDFZNIKGFGPCR-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br |

规范 SMILES |

C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Pyruvate (C₃H₄O₃)

Pyruvate, the parent α-keto acid, is a central metabolite in glycolysis and the tricarboxylic acid (TCA) cycle. It serves as a precursor for amino acids, fatty acids, and carbohydrates. Unlike (4-Bromophenylsulfanyl)pyruvate, pyruvate lacks aromatic or halogenated substituents, making it more hydrophilic and reactive in enzymatic assays. Fluorimetric assays for pyruvate demonstrate high specificity, with minimal interference from α-ketoacids like oxaloacetate or structurally similar compounds like lactate .

Creatine Pyruvate

Creatine pyruvate (Cr-Pyr), a hybrid of creatine and pyruvate, has been studied in broiler chickens for its dual effects on lipid and protein metabolism. It reduces hepatic triglycerides and serum cholesterol while enhancing fatty acid oxidation via upregulation of peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase I (CPT1) . In contrast, this compound’s bromophenylsulfanyl group may alter its bioavailability or metabolic pathways compared to Cr-Pyr, though direct comparative studies are lacking.

4-[2-(4-Bromophenylsulfanyl)ethyl]pyridine

This compound shares the 4-bromophenylsulfanyl moiety but replaces the pyruvate group with a pyridine ring. It is used as a protective group in synthesizing self-assembled monolayers and molecular wires, highlighting the versatility of bromophenylsulfanyl derivatives in materials science .

Other α-Ketoacids (e.g., Oxaloacetate, α-Ketoglutarate)

α-Ketoacids like oxaloacetate (C₄H₄O₅) and α-ketoglutarate (C₅H₆O₅) share the reactive keto group but lack sulfur or aromatic substituents.

Comparative Data Table

Research Findings and Implications

- Metabolic Engineering: Pyruvate derivatives are critical targets for microbial production, with strategies including enzyme deregulation (e.g., pyruvate dehydrogenase in Corynebacterium glutamicum) and redox balancing .

- Biological Activity : Cr-Pyr demonstrates lipid-lowering effects in broiler chickens, suggesting that substituents on pyruvate (e.g., bromophenylsulfanyl) may modulate similar pathways .

- Analytical Specificity : Fluorimetric assays for pyruvate are minimally affected by FAD or TPP omission but require pyruvate oxidase and HRP . The bulkier bromophenylsulfanyl group in this compound may hinder enzyme binding, necessitating assay optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。